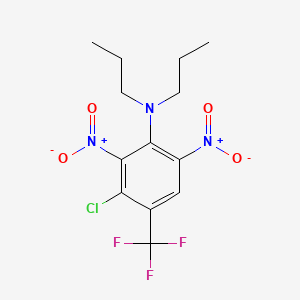

Benzenamine, 3-chloro-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)-

Cat. No. B1617118

M. Wt: 369.72 g/mol

InChI Key: MYVMMXACRYYJJK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03966816

Procedure details

A heavy walled glass reaction tube of approximately 50 ml. capacity was charged with 7.0 grams (0.023 mole) of 2,4-dichloro-3,5-dinitrobenzotrifluoride, 4.64 grams (0.0458 mole) of di-n-propylamine and 40 ml. of absolute ethanol. The tube was sealed and heated in an oil bath at 94°-99°C. for 98 hours. The cooled reaction mixture was then evaporated to dryness to give an oily residue which was extracted with boiling diethyl ether. The insoluble di-n-propylamine hydrochloride was removed by filtration and washed with additional ether. The combined ether filtrates were evaporated to give an oily orange residue which was dissolved in 100 ml. of absolute ethanol and decolorized with activated charcoal. The ethanol and volatiles were removed by evaporation under reduced pressure to give the product (6.77 grams) as a viscous reddish oil.

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6](Cl)[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][C:3]=1[C:15]([F:18])([F:17])[F:16].[CH2:19]([NH:22][CH2:23][CH2:24][CH3:25])[CH2:20][CH3:21].C>C(O)C>[CH2:19]([N:22]([CH2:23][CH2:24][CH3:25])[C:6]1[C:5]([N+:12]([O-:14])=[O:13])=[CH:4][C:3]([C:15]([F:18])([F:17])[F:16])=[C:2]([Cl:1])[C:7]=1[N+:8]([O-:10])=[O:9])[CH2:20][CH3:21]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

7 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(F)(F)F

|

|

Name

|

|

|

Quantity

|

4.64 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)NCCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A heavy walled glass reaction tube of approximately 50 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The tube was sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated in an oil bath at 94°-99°C. for 98 hours

|

|

Duration

|

98 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cooled reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an oily residue which

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted with boiling diethyl ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The insoluble di-n-propylamine hydrochloride was removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with additional ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined ether filtrates were evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an oily orange residue which

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved in 100 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ethanol and volatiles were removed by evaporation under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC)N(C1=C(C(=C(C=C1[N+](=O)[O-])C(F)(F)F)Cl)[N+](=O)[O-])CCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 6.77 g | |

| YIELD: CALCULATEDPERCENTYIELD | 79.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |